7-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. The process may include:
Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methoxyphenyl and piperazinyl groups through nucleophilic substitution or coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at various functional groups, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Medicine
Drug Development:
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrimidines: Other compounds in this class with similar structures and biological activities.
Phenylpiperazines: Compounds with the phenylpiperazine moiety, known for their pharmacological properties.
Uniqueness
The unique combination of the pyrrolopyrimidine core with methoxyphenyl and piperazinyl groups may confer specific biological activities and selectivity towards certain targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C30H29N5O2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H29N5O2/c1-36-25-12-8-23(9-13-25)33-16-18-34(19-17-33)29-28-27(22-6-4-3-5-7-22)20-35(30(28)32-21-31-29)24-10-14-26(37-2)15-11-24/h3-15,20-21H,16-19H2,1-2H3 |
InChI Key |
MFBSXEQLZJXZCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
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